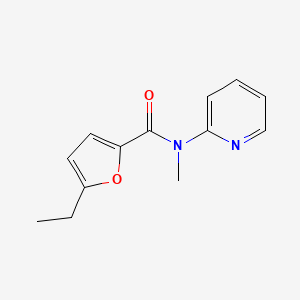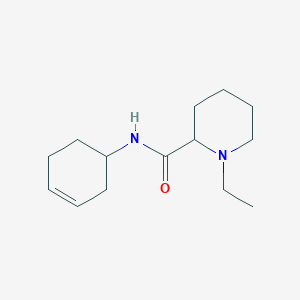
N-(2-methylsulfanyl-1-phenylethyl)-2H-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylsulfanyl-1-phenylethyl)-2H-triazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as MPTC and has been shown to have promising biochemical and physiological effects that make it a potential candidate for drug development.
作用机制
The mechanism of action of MPTC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, MPTC has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
MPTC has been shown to have a number of biochemical and physiological effects that make it a promising candidate for drug development. In addition to its anti-cancer and anti-inflammatory properties, MPTC has been shown to have antioxidant activity and to be able to cross the blood-brain barrier, which is important for the development of drugs for neurological disorders.
实验室实验的优点和局限性
One of the advantages of MPTC is that it is relatively easy to synthesize in the laboratory. Additionally, MPTC has been shown to have low toxicity, which is important for the development of drugs that can be used in humans. However, one of the limitations of MPTC is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are a number of potential future directions for research on MPTC. One area of focus could be on optimizing its anti-cancer activity, particularly against specific types of cancer cells. Additionally, further research could be done to better understand its mechanism of action and to identify potential drug targets. Finally, research could be done to develop new formulations of MPTC that can be used in humans, potentially leading to the development of new drugs for the treatment of cancer and neurological disorders.
合成方法
The synthesis of MPTC involves a multi-step process that requires careful attention to detail. The first step involves the preparation of 2-(2-methylsulfanyl-1-phenylethyl)-1H-imidazole, which is then converted into the corresponding 2H-triazole using a cyclization reaction. The final step involves the addition of a carboxamide group to the triazole ring, resulting in the formation of MPTC.
科学研究应用
MPTC has been the subject of numerous scientific studies due to its potential applications in drug development. One of the primary areas of research has been in the development of new cancer treatments. MPTC has been shown to have potent anti-cancer activity, particularly against breast and lung cancer cells. Additionally, MPTC has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-methylsulfanyl-1-phenylethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-18-8-11(9-5-3-2-4-6-9)14-12(17)10-7-13-16-15-10/h2-7,11H,8H2,1H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUNZXMRYIBZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1=CC=CC=C1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanyl-1-phenylethyl)-2H-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)


![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)

![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)

![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)